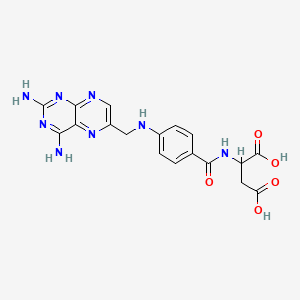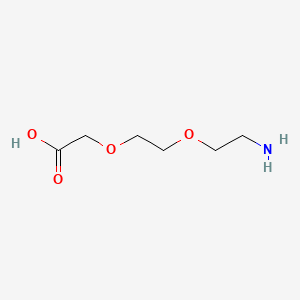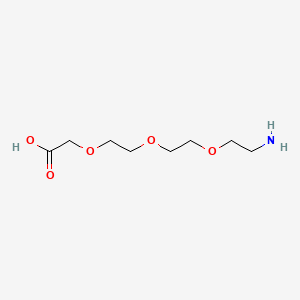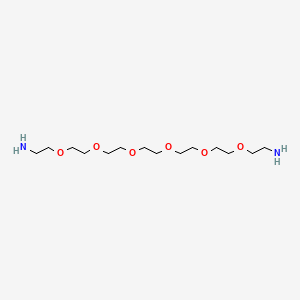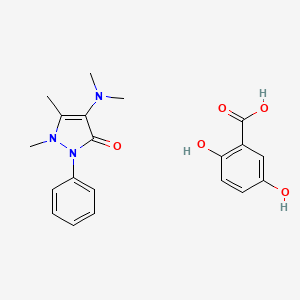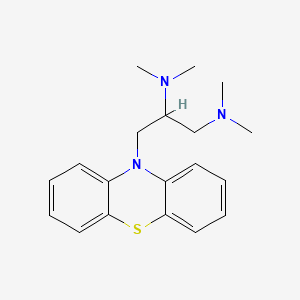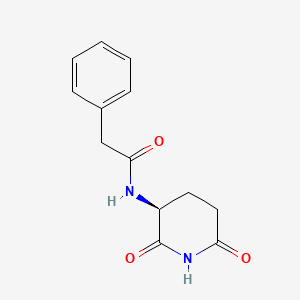
Antineoplaston A10
Vue d'ensemble
Description
Antineoplaston A10 is a naturally occurring substance in the human body that can potentially be used for the treatment of glioma, lymphoma, astrocytoma, and breast cancer . The main active ingredient of Antineoplaston A10 is Phenylacetylglutamine (PG), which inhibits RAS and promotes apoptosis .
Synthesis Analysis
Antineoplaston A10 was labeled with technetium-99 m using stannous chloride as a reducing agent with the labeling yield of approximately 98% at pH 6 . The conditions required to optimize the labeling yield were studied in detail .Molecular Structure Analysis
Antineoplaston A10 belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .Chemical Reactions Analysis
Antineoplaston A10 was labeled with technetium-99 m using stannous chloride as a reducing agent . The conditions required to optimize the labeling yield were studied in detail .Physical And Chemical Properties Analysis
Antineoplaston A10 has a molecular weight of 246.26 and a chemical formula of C13H14N2O3 . It is a white to off-white solid .Applications De Recherche Scientifique
Antineoplaston A10 in Cancer Research
Antineoplaston A10, a compound initially isolated from human urine, has been studied for its potential applications in cancer treatment. Below are detailed sections on unique applications of Antineoplaston A10 in scientific research:
Sarcoma Treatment: Antineoplaston A10 has been explored as a treatment option for sarcoma, a type of cancer that arises from transformed cells of mesenchymal origin .
Lymphoma Management: Research trials have studied the use of Antineoplaston A10 in the treatment of lymphoma, a group of blood cancers that develop from lymphocytes .
Lung Cancer Therapy: Clinical studies have investigated the efficacy of Antineoplaston A10 in treating lung cancer, one of the most common and deadly forms of cancer .
Liver Cancer Intervention: Antineoplaston A10 has been used in trials studying its potential as a therapeutic agent for liver cancer, aiming to offer benefits where limited treatment options are available .
Kidney Cancer Treatment: The compound has also been tested for its use in kidney cancer treatment, exploring its anti-cancer properties .
Colorectal Cancer Studies: Phase II studies have been conducted to assess the benefits of Antineoplaston therapy in patients with metastatic or unresectable colorectal cancer .
Technetium-99m Labeling for Tumor Imaging: A study aimed to label Antineoplaston A10 with technetium-99m to track its uptake at tumor sites and compare its concentration and excretion from tumors and other sites .
Combination Therapy Evaluation: Antineoplastons A10 and AS2-1 have been evaluated in combination for their efficacy and safety in treating primary brain tumors, particularly focusing on their retrospective study outcomes .
Each application represents a unique field of research where Antineoplaston A10 is being investigated for its therapeutic potential. The studies range from early-phase clinical trials to retrospective analyses, highlighting the diverse scientific interest in this compound.
DrugBank - Antineoplaston A10 ClinicalTrials.gov - Antineoplastons A10 and AS2-1 SpringerLink - Technetium-99m Labeling of Antineoplaston A10 Academia.edu - Retrospective Study of Antineoplastons A10 and AS2-1
Mécanisme D'action
Target of Action
Antineoplaston A10 is believed to target DNA . It is specifically capable of intercalating with DNA at specific base pairs . This interaction with DNA is thought to interfere with the binding of carcinogens to the DNA helix .
Mode of Action
The mode of action of Antineoplaston A10 involves its ability to intercalate into DNA . This intercalation may interfere with DNA replication, transcription, or translation . This theory is based on manipulating molecular models of DNA and Antineoplaston A10 . No published evidence of the creation of this actual molecule or evidence of the properties ascribed to it exists in the medical literature .
Biochemical Pathways
It is proposed that the compound’s interaction with dna could potentially affect various cellular processes, including dna replication, transcription, and translation .
Result of Action
The result of Antineoplaston A10’s action is thought to involve cell cycle arrest in the G1 phase, reduction of mitosis, and decreased protein synthesis . These effects could potentially inhibit the growth of cancer cells .
Action Environment
It is known that the compound was originally isolated from human urine but is now synthetically derived
Safety and Hazards
Antineoplaston A10 is not approved by the U.S. Food and Drug Administration for the prevention or treatment of any disease . No randomized controlled trials showing the effectiveness of Antineoplastons have been published in the peer-reviewed scientific literature . Antineoplaston side effects can include serious neurologic toxicity .
Orientations Futures
Nonrandomized clinical trials investigating the anticancer efficacy of Antineoplastons are underway at the developer’s institute . The selective uptake of Antineoplaston A10 in solid tumors and rapid clearance from non-target organs make it promising for solid tumor imaging, but further clinical trials are required .
Propriétés
IUPAC Name |
N-[(3S)-2,6-dioxopiperidin-3-yl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGRFQCUGLKSAV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1NC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919683 | |
| Record name | N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antineoplaston A10 | |
CAS RN |
91531-30-5 | |
| Record name | Antineoplaston A10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091531305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antineoplaston A10 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11702 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANTINEOPLASTON A10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16VY3TM7ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



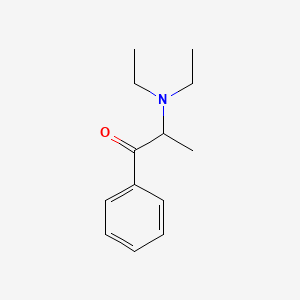
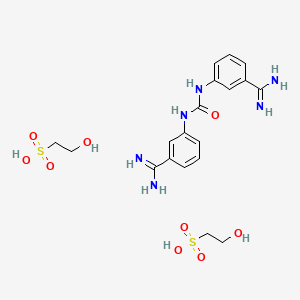
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)
